molecular formula C11H15NO B1604074 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 535935-61-6

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No. B1604074
CAS RN: 535935-61-6
M. Wt: 177.24 g/mol
InChI Key: XLTXOTBJARCSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 8-OH-DPAT, is a selective serotonin receptor agonist. It is commonly used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological processes.

Mechanism Of Action

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine acts as a selective agonist of the 5-HT1A receptor subtype. It binds to the receptor and activates the downstream signaling pathways, resulting in the modulation of various physiological processes. The activation of the 5-HT1A receptor has been shown to reduce anxiety, improve mood, and enhance cognition. It also plays a role in the regulation of appetite, body temperature, and cardiovascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine are primarily mediated by its action on the 5-HT1A receptor subtype. The activation of the receptor leads to the inhibition of adenylate cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane. This leads to a decrease in the firing rate of neurons in the central nervous system, resulting in the modulation of various physiological processes.

Advantages And Limitations For Lab Experiments

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a highly selective agonist of the 5-HT1A receptor subtype, making it a useful tool for studying the role of serotonin receptors in various physiological and pathological processes. It is also relatively stable and has a long shelf life, making it easy to store and use in lab experiments. However, the use of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in lab experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the use of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in scientific research. One area of interest is the role of the 5-HT1A receptor subtype in the regulation of stress and anxiety. Another area of interest is the development of novel therapeutic agents that target the 5-HT1A receptor subtype for the treatment of psychiatric and neurological disorders. Additionally, the use of 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine in combination with other drugs or therapies may lead to new insights into the pathophysiology of various disorders and the development of more effective treatment strategies.

Scientific Research Applications

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is widely used in scientific research to study the mechanism of action of serotonin receptors, particularly the 5-HT1A receptor subtype. It is used to investigate the role of serotonin receptors in various physiological processes, including mood regulation, anxiety, aggression, and appetite control. It is also used to study the pathophysiology of various psychiatric and neurological disorders, such as depression, anxiety disorders, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

8-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h3,5,7,9H,2,4,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXOTBJARCSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30622936
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS RN

535935-61-6
Record name 8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30622936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 8-methoxy-3,4-dihydronaphthalen-1(2H)-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ) 7.13, 6.73, 4.21, 3.87, 2.78-2.72, 1.88; HRMS (FAB) calcd for C11H15NO+H 178.1232, found 178.1232.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 2
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 3
Reactant of Route 3
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 4
Reactant of Route 4
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 5
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Reactant of Route 6
8-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.